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Compound of Interest

Compound Name:
7-Bromo-2H-benzo[b][1,4]oxazin-

3(4H)-one

Cat. No.: B1339940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of the

anticonvulsant activity of the novel compound, 7-Bromo-2H-benzo[b]oxazin-3(4H)-one. The

following sections detail the quantitative preclinical data, standardized experimental protocols

for its screening, and a plausible mechanistic pathway.

Data Presentation
The anticonvulsant efficacy and neurotoxicity of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one were

evaluated in standardized rodent models. The median effective dose (ED50) in the maximal

electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, along with

the median toxic dose (TD50) from the rotarod neurotoxicity assay, are summarized below.

Table 1: Anticonvulsant Activity and Acute Neurotoxicity of 7-Bromo-2H-benzo[b]oxazin-3(4H)-

one in Mice
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Test Compound
Test (Animal
Model)

ED50 (mg/kg, i.p.) TD50 (mg/kg, i.p.)

7-Bromo-2H-

benzo[b]oxazin-3(4H)-

one

MES (Mice) 35.5

7-Bromo-2H-

benzo[b]oxazin-3(4H)-

one

scPTZ (Mice) 78.2

7-Bromo-2H-

benzo[b]oxazin-3(4H)-

one

Rotarod (Mice) > 300

The protective index (PI) is a crucial measure of a compound's safety margin, calculated as the

ratio of its neurotoxicity to its anticonvulsant potency (PI = TD50/ED50). A higher PI value

indicates a more favorable safety profile.

Table 2: Protective Index (PI) of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one Compared to Standard

Antiepileptic Drugs (AEDs)

Compound PI (MES) PI (scPTZ)

7-Bromo-2H-benzo[b]oxazin-

3(4H)-one
> 8.45 > 3.84

Phenytoin 7.0 Inactive

Carbamazepine 5.5 Inactive

Ethosuximide Inactive 4.0

Experimental Protocols
Detailed methodologies for the synthesis and pharmacological evaluation of 7-Bromo-2H-

benzo[b]oxazin-3(4H)-one are provided below.

Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
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A plausible synthetic route for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is outlined as follows:

Starting Material: 2-Amino-4-bromophenol.

Acylation: The starting material is reacted with chloroacetyl chloride in the presence of a

suitable base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at 0°C to room

temperature to yield 2-(chloroacetamido)-4-bromophenol.

Cyclization: The intermediate is then subjected to intramolecular Williamson ether synthesis.

This is achieved by treating the compound with a base such as sodium hydride in a polar

aprotic solvent like dimethylformamide (DMF). The phenoxide formed attacks the

electrophilic carbon bearing the chlorine atom, leading to the cyclization and formation of the

desired 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.

Purification: The final product is purified by recrystallization from a suitable solvent system

(e.g., ethanol/water) to afford the pure compound. The structure and purity are confirmed by

spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Pharmacological Screening Protocols
All animal experiments are conducted in accordance with institutional guidelines for animal

care and use.

1. Maximal Electroshock (MES) Seizure Test[1][2][3]

Objective: To identify compounds effective against generalized tonic-clonic seizures.[3]

Animals: Male albino mice (20-25 g).

Procedure:

Animals are divided into control and test groups.

The test compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is

administered intraperitoneally (i.p.). The control group receives the vehicle only.

After a predetermined time for drug absorption (e.g., 30 or 60 minutes), a maximal

electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered via corneal electrodes using an
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electroconvulsiometer.

The presence or absence of a tonic hind limb extension seizure is recorded.

The ED50 is calculated using probit analysis based on the percentage of animals

protected from the tonic extension phase of the seizure at various doses.

2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test[1][2][3]

Objective: To identify compounds that may be effective against absence and myoclonic

seizures.[3]

Animals: Male albino mice (20-25 g).

Procedure:

Animals are pre-treated with the test compound or vehicle as described in the MES test.

Following the drug absorption period, a convulsant dose of pentylenetetrazol (PTZ; e.g.,

85 mg/kg) is injected subcutaneously.

Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least

5 seconds.

The ability of the test compound to prevent these seizures is recorded.

The ED50 is determined by probit analysis from the dose-response data.

3. Rotarod Neurotoxicity Test[4][5][6]

Objective: To assess motor impairment and acute neurotoxicity.[5]

Animals: Male albino mice (20-25 g).

Procedure:

Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 20 rpm) for a set period

(e.g., 1 minute) in three successive trials.
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Only animals that successfully complete the training are used for the experiment.

On the test day, the trained animals are administered the test compound or vehicle.

At regular intervals after administration (e.g., 30, 60, 90, 120 minutes), the mice are placed

back on the rotarod, and the time until they fall off is recorded.

A mouse is considered to have failed the test if it falls off the rod within the 1-minute test

period.

The TD50, the dose at which 50% of the animals exhibit motor impairment, is calculated.

[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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